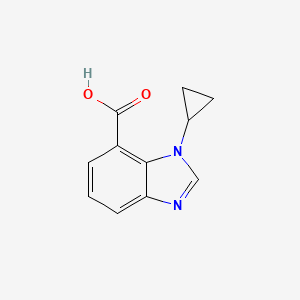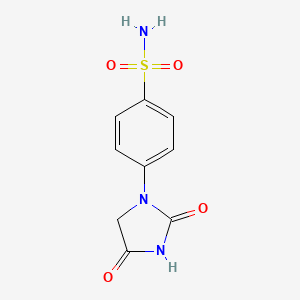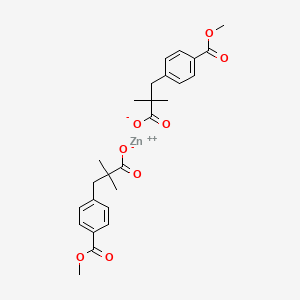![molecular formula C15H13N3O2S B13060591 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B13060591.png)
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 2-mercaptobenzoxazole with a suitable benzohydrazide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and solvents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzoxazole moiety is known for its biological activity, making it a promising candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Material Science: The compound’s unique structure and properties make it useful in the development of new materials, such as polymers and nanomaterials, with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
- 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]aniline
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is unique due to its specific combination of the benzoxazole and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H13N3O2S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
4-(1,3-benzoxazol-2-ylsulfanylmethyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O2S/c16-18-14(19)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9,16H2,(H,18,19) |
Clave InChI |
GIIMLPHBHLFTQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


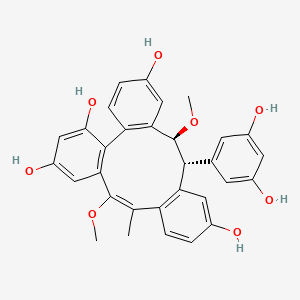
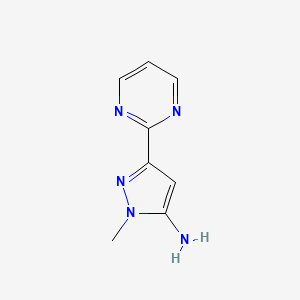
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
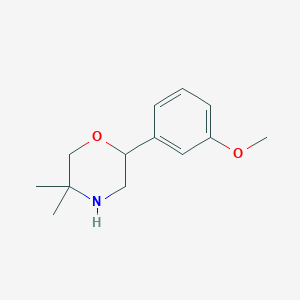

![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
